(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate
Overview
Description
®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C10H20N2O3 It is a morpholine derivative, characterized by the presence of an aminomethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as morpholine and tert-butyl bromoacetate.
Formation of Intermediate: Morpholine reacts with tert-butyl bromoacetate under basic conditions to form an intermediate compound.
Introduction of Aminomethyl Group: The intermediate is then subjected to reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride to introduce the aminomethyl group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its morpholine ring is a common motif in bioactive molecules, making it useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, ®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising scaffold for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which ®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-carboxylate: Lacks the aminomethyl group, making it less versatile in chemical reactions.
tert-Butyl 4-morpholinecarboxylate: Similar structure but without the aminomethyl group, leading to different reactivity and applications.
®-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate:
Uniqueness
®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is unique due to the presence of both the aminomethyl group and the tert-butyl ester. This combination of functional groups provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSSIQNSBCQILH-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657771 | |
Record name | tert-Butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-33-4 | |
Record name | tert-Butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.